![molecular formula C26H30N2O6 B2679227 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid CAS No. 2171516-04-2](/img/structure/B2679227.png)
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid is a complex organic compound often used in peptide synthesis. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group for amines in organic synthesis, particularly in the synthesis of peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Diazepane Ring: The protected amine is then subjected to cyclization reactions to form the diazepane ring. This step often involves the use of specific catalysts and solvents to facilitate the ring closure.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The tert-butoxycarbonyl (Boc) group is introduced to protect another functional group within the molecule. This is typically done using Boc anhydride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process, especially for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc deprotection is typically achieved using a base such as piperidine, while Boc deprotection is done using acids like trifluoroacetic acid (TFA).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products: The major products of these reactions are the deprotected amine and carboxylic acid derivatives, which can be further utilized in peptide synthesis or other organic synthesis applications.
Aplicaciones Científicas De Investigación
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides. The Fmoc group provides a stable protecting group for the amino terminus, allowing for sequential addition of amino acids.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs. Its ability to protect functional groups during synthesis makes it valuable in creating complex peptide structures.
Biological Research: Researchers use this compound to study protein-protein interactions and enzyme mechanisms by synthesizing specific peptide sequences.
Mecanismo De Acción
The mechanism by which 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid exerts its effects is primarily through its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the Fmoc group is removed to yield the free amine.
Molecular Targets and Pathways:
Amino Groups: The primary target of the Fmoc group is the amino group of amino acids or peptides.
Peptide Synthesis Pathways: The compound is involved in the pathways of peptide bond formation, ensuring the correct sequence and structure of the synthesized peptide.
Comparación Con Compuestos Similares
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used for similar purposes.
Uniqueness: 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid is unique due to its diazepane ring structure, which provides additional conformational flexibility and stability in peptide synthesis. This makes it particularly useful in synthesizing cyclic peptides and other complex peptide structures.
By understanding the synthesis, reactions, and applications of this compound, researchers can effectively utilize it in various fields of chemistry and biology, contributing to advancements in peptide-based therapeutics and biochemical research.
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-13-8-14-28(22(15-27)23(29)30)25(32)33-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFHNPVQWONTBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-indole-2-carboxamide](/img/structure/B2679145.png)
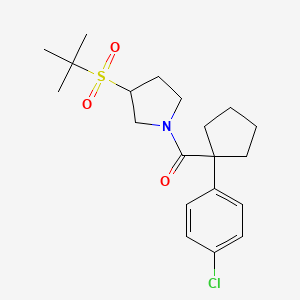
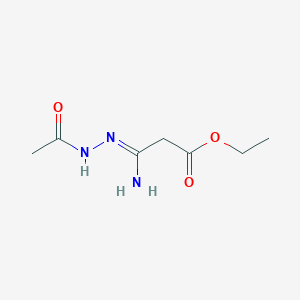
![Potassium;2-[(4-fluorophenyl)carbamoylamino]acetate](/img/structure/B2679150.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2679151.png)
![1-(4-methylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2679153.png)
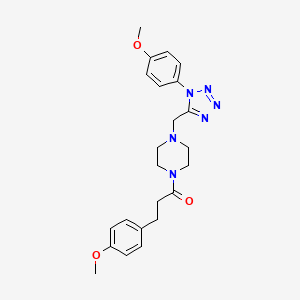
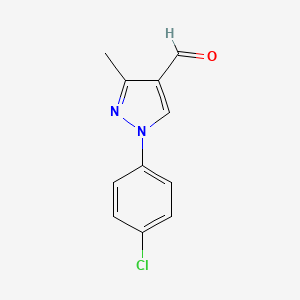
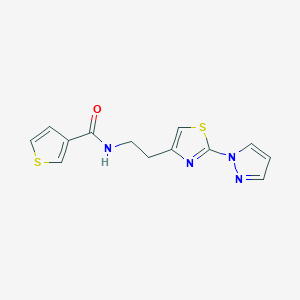
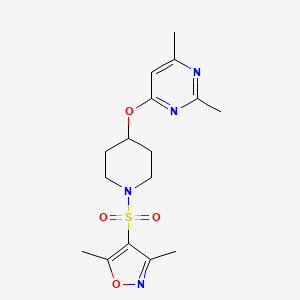
![2-[2-(2-Ethoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2679161.png)
![1-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2679162.png)
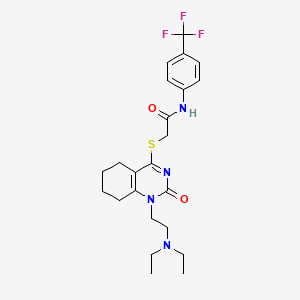
![4-[[4-(2-Methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2679167.png)
